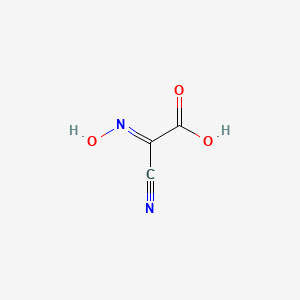![molecular formula C7H7F3N2O B12327203 Pyrano[2,3-c]pyrazole, 1,4,5,6-tetrahydro-3-(trifluoromethyl)-](/img/structure/B12327203.png)
Pyrano[2,3-c]pyrazole, 1,4,5,6-tetrahydro-3-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrano[2,3-c]pyrazole, 1,4,5,6-tetrahydro-3-(trifluoromethyl)- is a heterocyclic compound that has garnered significant attention due to its diverse structural significance and biological activities. This compound is composed of fused pyran and pyrazole rings, making it a member of the pyranopyrazole family. The presence of a trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrano[2,3-c]pyrazole derivatives typically involves multicomponent reactions. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, different aldehydes, and malononitrile under solvent-free conditions. The use of CoCuFe2O4 magnetic nanocrystals as a reusable catalyst has been reported to facilitate this reaction at room temperature .
Industrial Production Methods
Industrial production methods for pyrano[2,3-c]pyrazole derivatives often focus on green chemistry approaches. These include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites. Solvent selection with a focus on water as a renewable and non-toxic medium, as well as solvent-free conditions, are also emphasized .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrano[2,3-c]pyrazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydropyrano[2,3-c]pyrazole derivatives.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various functionalized pyrano[2,3-c]pyrazole derivatives, which can exhibit enhanced biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
Pyrano[2,3-c]pyrazole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
Medicine: Potential inhibitors of human Chk1 kinase enzyme, making them candidates for cancer therapy.
Industry: Utilized in the development of new materials with enhanced properties.
Wirkmechanismus
The mechanism of action of pyrano[2,3-c]pyrazole derivatives involves their interaction with specific molecular targets and pathways. For instance, their ability to inhibit the activity of the human Chk1 kinase enzyme is attributed to their structural diversity, which allows for the modulation of activity by modifying different regions of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to pyrano[2,3-c]pyrazole include:
- Pyrano[3,2-c]pyrazole
- Pyrano[3,4-c]pyrazole
- Pyrano[4,3-c]pyrazole
Uniqueness
Pyrano[2,3-c]pyrazole derivatives are unique due to their specific isomer arrangement, which has been extensively investigated for its biological significance. This isomer exhibits promising biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties .
Eigenschaften
Molekularformel |
C7H7F3N2O |
|---|---|
Molekulargewicht |
192.14 g/mol |
IUPAC-Name |
3-(trifluoromethyl)-2,4,5,6-tetrahydropyrano[2,3-c]pyrazole |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)5-4-2-1-3-13-6(4)12-11-5/h1-3H2,(H,11,12) |
InChI-Schlüssel |
YGHPELMIBRMUSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(NN=C2OC1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12327124.png)
![4-(2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethoxy)quinazoline](/img/structure/B12327125.png)

![[Ethyl-(2-methoxy-benzyl)-amino]-acetic acid](/img/structure/B12327131.png)

![4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-7-hydroxy-](/img/structure/B12327137.png)

![Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12327160.png)

![8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B12327187.png)


![2-Pyridinemethanol, alpha-[2-(1-pyrrolidinyl)ethyl]-alpha-p-tolyl-, oxalate (6CI)](/img/structure/B12327209.png)
